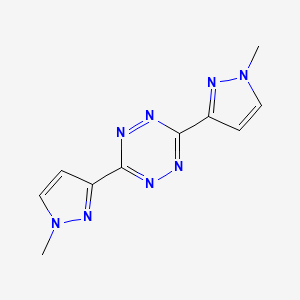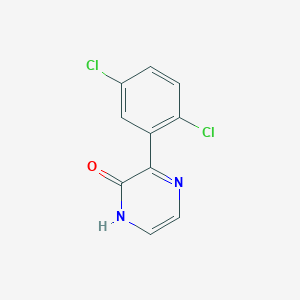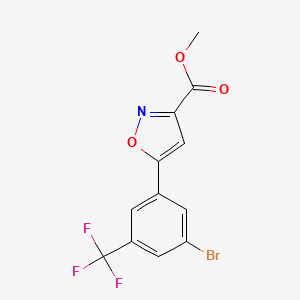
3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with two 1-methyl-3-pyrazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 1-methyl-3-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical and physical properties.
Substitution: The tetrazine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted tetrazine derivatives.
Aplicaciones Científicas De Investigación
3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry:
Coordination Chemistry: The compound can act as a ligand in coordination complexes, which are useful in catalysis and other chemical processes.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloro-1,2,4,5-tetrazine: A precursor in the synthesis of 3,6-Bis(1-methyl-3-pyrazolyl)-1,2,4,5-tetrazine.
1,2,4,5-Tetrazine: The parent compound of the tetrazine family.
3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine: A similar compound with pyridyl substituents instead of pyrazolyl groups.
Uniqueness
This compound is unique due to the presence of 1-methyl-3-pyrazolyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other tetrazine derivatives and potentially useful in specialized applications.
Propiedades
Fórmula molecular |
C10H10N8 |
|---|---|
Peso molecular |
242.24 g/mol |
Nombre IUPAC |
3,6-bis(1-methylpyrazol-3-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H10N8/c1-17-5-3-7(15-17)9-11-13-10(14-12-9)8-4-6-18(2)16-8/h3-6H,1-2H3 |
Clave InChI |
ATSLRUNAHSYRMR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C2=NN=C(N=N2)C3=NN(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)

![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)




![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)

![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)

![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)


